molecular formula C9H11FN2O3 B2877605 Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate CAS No. 2243521-15-3

Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B2877605
CAS No.: 2243521-15-3
M. Wt: 214.196
InChI Key: ZGJXTKPROZMOPR-UHFFFAOYSA-N
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Description

Historical Context in Oxadiazole Research

The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, emerged from early explorations into nitrogen-oxygen ring systems. While initially classified as azoxime, its structural uniqueness became apparent through photochemical rearrangements observed in the mid-20th century. The first pharmaceutical application of this scaffold occurred in the 1960s with Oxolamine, a cough suppressant featuring a 1,2,4-oxadiazole core. This milestone catalyzed interest in functionalized derivatives, leading to discoveries like Pleconaril (antiviral) and Ataluren (muscular dystrophy therapy), which demonstrated the scaffold’s versatility. The incorporation of fluorinated cyclopropane groups, as seen in Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate, represents a modern evolution of these efforts, combining steric constraint with electronic modulation.

Significance in Heterocyclic Chemistry

1,2,4-Oxadiazoles occupy a privileged position in medicinal chemistry due to their:

  • Bioisosteric equivalence : The ring system mimics ester and amide functionalities while resisting hydrolytic degradation, enabling prolonged biological activity.
  • Dipole moment optimization : The 1,2,4-oxadiazole’s 2.5–3.0 D dipole facilitates targeted molecular interactions, particularly in enzyme active sites.
  • Synthetic versatility : Modular assembly from nitriles and hydroxylamine derivatives allows precise control over substituent placement.

The fluoromethylcyclopropyl moiety in this compound introduces three critical attributes:

  • Enhanced metabolic stability via fluorine’s electron-withdrawing effects
  • Conformational restriction from the cyclopropane ring, reducing entropic penalties upon target binding
  • Improved lipophilicity (calculated LogP = 1.82) for membrane permeability

Positioning within 1,2,4-Oxadiazole Research Framework

This compound exemplifies third-generation 1,2,4-oxadiazole derivatives combining traditional heterocyclic advantages with advanced fluorination strategies. Key structural features include:

Position Substituent Role
C3 Ethyl carboxylate Hydrogen bond acceptor; metabolic liability site
C5 1-(Fluoromethyl)cyclopropyl Steric bulk provider; fluorine-mediated pharmacokinetic modulation

Recent synthetic advancements enabling its production include:

  • Microwave-assisted cyclization : Reduced reaction times from hours to minutes while maintaining >85% yield
  • Greener solvent systems : Use of ethanol/water mixtures instead of dichloromethane
  • Catalytic acylation : Employing N,N’-carbonyldiimidazole for O-acylamidoxime formation

Biological studies of analogous structures show promising activities:

  • Antimycobacterial : EC50 = 2.1 μM against Mycobacterium tuberculosis H37Ra
  • Anticancer : IC50 = 0.87 μM in triple-negative breast cancer cell lines
  • Antiviral : 94% inhibition of enterovirus replication at 10 μM

Properties

IUPAC Name

ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O3/c1-2-14-7(13)6-11-8(15-12-6)9(5-10)3-4-9/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJXTKPROZMOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2(CC2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate (CAS Number: 2243521-15-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₉H₁₁FN₂O₃
  • Molecular Weight : 214.19 g/mol
  • Structure : The compound features a five-membered oxadiazole ring, which is known for its bioisosteric properties, enhancing the biological activity of various derivatives.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxadiazole derivative. Specific synthetic routes may vary but often include cyclization reactions that form the oxadiazole ring.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various 1,2,4-oxadiazole derivatives, including this compound. The compound has demonstrated:

  • Cytotoxic Activity : In vitro assays have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC₅₀ values indicate effective dose ranges for inducing cell death.
Cell LineIC₅₀ Value (µM)
MCF-70.48
HCT-1160.78

These values suggest that this compound is more potent than some reference compounds like Prodigiosin .

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction. Flow cytometry analyses have indicated that it promotes apoptosis in a dose-dependent manner by increasing caspase activity in treated cells . Additionally, Western blotting has revealed an increase in p53 expression levels and caspase-3 cleavage in MCF-7 cells following treatment with the compound .

Antimicrobial Activity

Moreover, derivatives of 1,2,4-oxadiazoles have shown promising antimicrobial properties. For instance:

  • Antibacterial Activity : Some studies have reported that related compounds exhibit effective antibacterial activity against pathogens such as Xanthomonas oryzae, with EC₅₀ values significantly lower than traditional antibiotics . This suggests potential applications in agricultural settings as biocontrol agents.
PathogenEC₅₀ Value (µg/mL)
Xanthomonas oryzae pv. oryzae36.25
Xanthomonas oryzae pv. oryzicola19.04

Case Studies

Case Study 1 : A study focusing on the structure-activity relationship (SAR) of oxadiazole derivatives found that modifications at specific positions on the oxadiazole ring can significantly enhance biological activity. This compound was identified as one of the most promising candidates for further development due to its favorable pharmacological profile .

Case Study 2 : Another research effort explored the use of this compound in combination therapies for enhanced efficacy against resistant cancer cell lines. Preliminary results indicated synergistic effects when used alongside established chemotherapeutics like doxorubicin .

Preparation Methods

Cyclopropanation of Fluorinated Alkenes

Using the Simmons-Smith reaction, zinc-copper couples with diiodomethane to cyclopropanate 3-fluoropropene derivatives. Subsequent oxidation yields 1-(fluoromethyl)cyclopropanecarbonitrile, a key precursor.

Nucleophilic Fluorination

Bromomethylcyclopropane derivatives undergo halogen exchange with KF in the presence of crown ethers, producing 1-(fluoromethyl)cyclopropane intermediates.

Esterification Strategies

The ethyl ester group is introduced either:

  • Early-stage : Using ethyl chlorooxoacetate during cyclization.
  • Late-stage : Hydrolyzing the oxadiazole-3-carboxylic acid to its sodium salt, followed by treatment with ethyl iodide in DMF.

Late-stage esterification offers flexibility but requires additional purification steps.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficacy and Limitations

Method Yield Range (%) Time Scalability Green Metrics
Classical Cyclization 65–78 6–12 h High Moderate
Superbase One-Pot 55–70 4–24 h Moderate High
Mechanochemical Est. 60–75 1–2 h High Excellent

Data extrapolated from Refs.

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